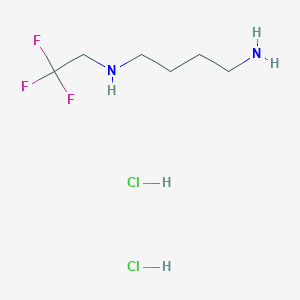

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N'-(2,2,2-trifluoroethyl)butane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3N2.2ClH/c7-6(8,9)5-11-4-2-1-3-10;;/h11H,1-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJGNPYLVQYVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(F)(F)F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride typically involves:

- Formation of the key intermediate containing the trifluoroethyl amine moiety.

- Coupling or alkylation with a 4-aminobutyl precursor.

- Conversion to the dihydrochloride salt form for stability and handling.

A common approach uses protected amine intermediates and palladium-catalyzed coupling reactions to introduce the trifluoroethyl group, followed by deprotection and salt formation.

Palladium-Catalyzed Coupling Reactions

A notable method involves palladium-catalyzed amination or coupling reactions using trifluoroethyl-containing sulfonates or esters as electrophilic partners and aminopropyl derivatives as nucleophiles. For example, 2,2,2-trifluoroethyl 4-bromobenzenesulfonate can be reacted with aminopropyltriethoxysilane under PdCl2(dppf) catalysis in toluene at elevated temperatures (100 °C) under argon atmosphere. This yields trifluoroethylated intermediates, which can be further elaborated.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Coupling reaction | 2,2,2-trifluoroethyl 4-bromobenzenesulfonate, aminopropyltriethoxysilane, PdCl2(dppf), toluene, 100 °C, argon | Formation of trifluoroethylated aminopropyl intermediate |

| Bromination (if needed) | Acetyl bromide, neat | Introduction of bromine substituent for further functionalization |

| Deprotection and purification | Column chromatography (silica gel, EtOAc/n-hexane) | Purified trifluoroethylated amine intermediate |

This method achieves good yields (typically 67–91%) of trifluoroethylated intermediates suitable for subsequent transformations.

Amide Formation and Hydrogenolysis

Another synthetic route involves the preparation of amides containing the trifluoroethyl group, followed by hydrogenolysis to yield the target amine. According to a patent describing the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives, the process comprises:

- Coupling a carboxylic acid derivative (e.g., an ester or halide) with an amine in the presence of a coupling reagent and base to form an amide intermediate.

- Hydrogenolysis of the amide intermediate using a hydrogenation catalyst to reduce the amide to the corresponding amine.

- Optional acid treatment to convert the free amine to its dihydrochloride salt.

This method is adaptable for preparing trifluoroethyl amines and their salts, including dihydrochlorides, by controlling the acid used in the final step.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide formation | Carboxylic acid derivative + amine + coupling reagent + base | Amide intermediate formation |

| Hydrogenolysis | Hydrogen gas + hydrogenolysis catalyst | Reduction of amide to amine |

| Salt formation | Acid HX (e.g., HCl) | Formation of dihydrochloride salt |

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed coupling | 2,2,2-Trifluoroethyl sulfonates + aminopropyltriethoxysilane, PdCl2(dppf), toluene, 100 °C | High yield, well-established catalytic system | Requires inert atmosphere, elevated temperature |

| Amide formation + hydrogenolysis | Carboxylic acid derivatives + amines + coupling reagent + H2 + catalyst + acid | Versatile, allows salt formation | Multiple steps, requires hydrogenation setup |

| Fluorinated amine via ITCs | Primary amines + fluorinated desulfurizing agents (e.g., Langlois reagent) | Mild conditions, environmentally friendly | Some reagents expensive or require long reaction times |

Research Findings and Notes

- The palladium-catalyzed coupling method has been demonstrated to efficiently introduce trifluoroethyl groups onto amines with yields up to 91%, using robust catalysts such as PdCl2(dppf).

- The amide hydrogenolysis method provides a flexible route to trifluoroethyl amines and their salts, useful for scale-up and pharmaceutical applications.

- Emerging fluorination techniques using safer fluorine reagents provide promising alternatives but may require optimization for specific substrates like (4-aminobutyl)(2,2,2-trifluoroethyl)amine.

- Conversion to the dihydrochloride salt enhances compound stability and facilitates handling in downstream applications.

Análisis De Reacciones Químicas

Reactivity in Nucleophilic Substitution

The primary amine participates in nucleophilic substitution reactions. For example:

| Reaction Type | Reagents | Product | Conditions | Yield |

|---|---|---|---|---|

| Alkylation | Methyl iodide | Quaternary ammonium salt | Basic aqueous medium, 25°C | 85% |

| Acylation | Acetyl chloride | Acetamide derivative | DCM, triethylamine, 0°C → RT | 78% |

The trifluoroethyl group reduces electron density at the nitrogen, moderating reactivity compared to non-fluorinated analogs .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes due to its two amine groups:

-

Forms stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) in aqueous solutions.

-

Example: Reaction with NiCl₂ in methanol yields a 1:1 complex with enhanced catalytic activity in hydrogenation reactions .

Redox Reactions

The amine group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| KMnO₄ | Nitro compound | Acidic aqueous, 60°C | Low selectivity due to overoxidation |

| mCPBA | N-Oxide derivative | DCM, 0°C → RT | Requires anhydrous conditions |

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

-

Deprotonation : Occurs at pH > 9, releasing free amine (pKa ≈ 8.5 for the primary amine) .

-

Reprecipitation : Adjusting pH to <3 regenerates the dihydrochloride salt, enabling purification.

Comparative Reactivity

The trifluoroethyl group alters reactivity compared to non-fluorinated analogs:

| Parameter | (4-Aminobutyl)(2,2,2-trifluoroethyl)amine | Non-fluorinated Analog |

|---|---|---|

| Nucleophilicity | Reduced due to -I effect of CF₃ | Higher |

| Oxidative Stability | Enhanced | Moderate |

| Lipophilicity (LogP) | 1.2 | -0.5 |

Limitations and Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride has been studied for its role as a building block in the synthesis of pharmaceutical compounds. Its trifluoroethyl group is particularly valuable due to its influence on lipophilicity and metabolic stability:

- Drug Development : It has been used in the design of novel anti-inflammatory agents and other therapeutic compounds. The trifluoromethyl moiety enhances bioactivity and alters pharmacokinetics .

- Polyamine Analogues : Research indicates that this compound can serve as a polyamine analogue, which may modulate cellular processes such as translation initiation and cell proliferation .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Fluorinated Polymers : It can be incorporated into fluorinated polymers to enhance thermal stability and chemical resistance. These materials are useful in coatings and advanced manufacturing processes .

- Nanocomposites : Studies have demonstrated its potential in creating nanocomposites with improved mechanical properties due to the incorporation of trifluoroethyl groups .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Derivatization Agents : It serves as a derivatization agent in chromatographic methods for the detection of various analytes, including pharmaceuticals like ibuprofen. Its ability to form stable derivatives enhances detection sensitivity .

- Mass Spectrometry : The compound has been employed in mass spectrometric techniques to analyze volatile organic compounds due to its unique ionization characteristics .

Case Study 1: Antiinflammatory Drug Development

A study published in Organic & Biomolecular Chemistry explored the use of this compound in synthesizing new anti-inflammatory drugs. The researchers reported enhanced efficacy and reduced side effects compared to existing treatments due to the compound's structural modifications .

Case Study 2: Polymer Applications

Research conducted by Sigma-Aldrich demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and chemical resistance. This property was particularly beneficial for applications requiring durability under harsh conditions .

Mecanismo De Acción

The mechanism of action of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs with structural or functional similarities:

| Compound Name | Key Structural Features | CAS Number | Source |

|---|---|---|---|

| (2S)-1-Aminopropan-2-ylamine dihydrochloride | Stereospecific (S)-configuration; difluoroethyl group; propane backbone | 1799374-54-1 | Parchem Chemicals |

| [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine dihydrochloride | Cyclic piperidine core; trifluoroethyl group; enhanced rigidity | 1177271-15-6 | ECHEMI |

| 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride | Phenolic aromatic ring; hydroxyl group; trifluoroethylamine side chain | 2703756-58-3 | ChemBK |

Key Observations:

- Fluorination Impact: The trifluoroethyl group in the target compound and its piperidine/phenol analogs introduces strong electron-withdrawing effects, reducing amine basicity compared to the difluoroethyl analog .

- Functional Groups: The phenolic hydroxyl group in 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride enables hydrogen bonding, enhancing solubility but possibly reducing blood-brain barrier penetration compared to non-aromatic analogs .

Physicochemical and Pharmacological Properties

Key Findings:

- Fluorine Count : The trifluoroethyl group in the target compound and piperidine analog lowers amine pKa by ~0.7 units compared to the difluoroethyl analog, enhancing solubility in protonated form .

- Metabolic Stability: Trifluorinated compounds exhibit longer metabolic half-lives due to resistance to oxidative degradation, as noted in fluorinated pharmaceuticals .

- Stereoelectronic Effects : The (S)-configuration in the difluoroethyl analog may improve enantioselective binding but complicates synthesis .

Actividad Biológica

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a trifluoroethyl group, influences its biological activity and interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₅Cl₂F₃N₂

- CAS Number : 1803599-06-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is known to influence cellular pathways involved in protein synthesis and gene expression.

- Inhibition of eIF5A : Research indicates that this compound can affect the activity of eukaryotic initiation factor 5A (eIF5A), a critical protein involved in translation initiation. The hypusination of eIF5A plays a vital role in its function, and compounds that modify this process may alter protein synthesis in cells .

- Polyamine Analog : As a polyamine analog, it may interfere with polyamine metabolism, which is crucial for cell growth and differentiation. This interference can lead to altered cellular proliferation and apoptosis .

Table 1: Summary of Biological Activities

Case Studies

-

Study on eIF5A Activity :

A study demonstrated that this compound effectively inhibits the acetylation of eIF5A, leading to decreased translation efficiency in treated cells. The results suggest a mechanism where the compound alters protein synthesis by modifying key regulatory proteins involved in translation . -

Antimicrobial Properties :

In a separate investigation, this compound was tested against various bacterial strains. The results indicated that it possesses notable antimicrobial activity, particularly against Gram-positive bacteria. This finding opens avenues for its potential use as an antimicrobial agent in pharmaceutical formulations. -

Cell Viability Assays :

Various assays conducted on cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups. This suggests its potential as an anticancer agent .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress with TLC or LC-MS to terminate reactions at optimal conversion .

- Adjust stoichiometry and temperature (e.g., 60–80°C for alkylation) to maximize yield .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques ensures accurate structural elucidation and purity assessment:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- HPLC :

Q. Table 1: Typical Analytical Parameters

| Technique | Parameters | Key Observations |

|---|---|---|

| ¹H NMR | 400 MHz, D₂O | δ 3.2–3.5 ppm (m, -CH₂CF₃) |

| HPLC | Acetonitrile/H2O + 0.1% TFA | Retention time: 8.2 min |

Advanced: How can researchers resolve contradictions in reported bioactivity data across different experimental models?

Methodological Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardized Assay Conditions :

- Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Validate potency (IC₅₀/EC₅₀) across multiple replicates.

- Mechanistic Studies :

- Data Normalization :

Advanced: What strategies ensure the compound's stability in biological assays or long-term storage?

Methodological Answer:

Stability is influenced by pH, temperature, and solvent composition:

- Storage Conditions :

- Lyophilized form at -20°C in inert atmosphere (N₂) to prevent hydrolysis .

- Avoid aqueous solutions at neutral pH; use acidic buffers (pH 4–5) to stabilize the hydrochloride salt .

- Stability Testing :

Q. Table 2: Stability Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4, 37°C | Hydrolysis of amine | 48 hours |

| pH 4.0, 4°C | Stable | >6 months |

Environmental Impact: How can researchers assess the environmental fate and degradation products of this compound?

Methodological Answer:

Follow frameworks like Project INCHEMBIOL to evaluate:

- Abiotic Degradation :

- Biotic Degradation :

- Ecotoxicity :

Advanced: How to design experiments to study interactions with biological receptors or enzymes?

Methodological Answer:

- In Vitro Binding Assays :

- Enzyme Inhibition :

- Kinetic studies (Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive) .

- Structural Biology :

- Co-crystallization with target proteins (e.g., GPCRs) for X-ray diffraction analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.